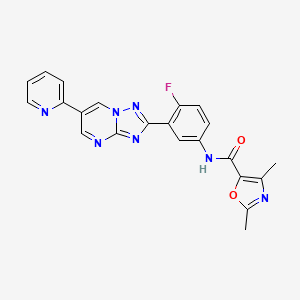

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Descripción general

Descripción

GNF6702 es un fármaco antiprotozoario de amplio espectro inventado por investigadores del Instituto de Genómica de la Fundación Novartis para la Investigación en 2013 . Exhibe actividad contra la leishmaniasis, la enfermedad de Chagas y la enfermedad del sueño, las cuales son causadas por parásitos kinetoplástidos . Estos parásitos comparten características biológicas similares, lo que hace que GNF6702 sea eficaz contra las tres enfermedades .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de GNF6702 implica la condensación formal del grupo carboxilo del ácido 2,4-dimetil-1,3-oxazol-5-carboxílico con el grupo amino aromático de la 4-fluoro-3-[6-(piridin-2-il)[1,2,4]triazolo[1,5-a]pirimidin-2-il]anilina . Las condiciones de reacción generalmente involucran el uso de solventes y catalizadores apropiados para facilitar la reacción de condensación .

Métodos de Producción Industrial: Los métodos de producción industrial para GNF6702 están diseñados para optimizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Estos métodos a menudo implican la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo para garantizar la calidad y la eficiencia consistentes .

Análisis De Reacciones Químicas

Tipos de Reacciones: GNF6702 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como la carboxamida y las unidades de oxazol . También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran GNF6702 incluyen ácidos y bases fuertes, agentes oxidantes y agentes reductores . Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas y presiones controladas para garantizar velocidades de reacción y rendimientos óptimos .

Productos Mayores: Los productos principales formados a partir de las reacciones de GNF6702 dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con grupos funcionales modificados, mientras que las reacciones de oxidación y reducción pueden conducir a cambios en el estado de oxidación del compuesto .

Aplicaciones Científicas De Investigación

GNF6702 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria . En química, se utiliza como un compuesto modelo para estudiar la inhibición del proteasoma y sus efectos en los procesos celulares . En biología, GNF6702 se emplea en la investigación sobre parásitos kinetoplástidos y sus mecanismos de infección . En medicina, se investiga su potencial como tratamiento para enfermedades parasitarias como la leishmaniasis, la enfermedad de Chagas y la enfermedad del sueño . En la industria, GNF6702 se explora por su posible uso en el desarrollo de nuevos fármacos y terapias antiprotozoarios .

Mecanismo De Acción

GNF6702 actúa como un inhibidor alostérico del proteasoma, lo que significa que se une a un sitio en el proteasoma que es distinto del sitio activo . Esta unión induce cambios conformacionales en el proteasoma, inhibiendo su actividad y previniendo la degradación de proteínas esenciales para la supervivencia de los parásitos kinetoplástidos . Los objetivos moleculares de GNF6702 incluyen las subunidades del proteasoma responsables de la degradación de proteínas . Al inhibir estas subunidades, GNF6702 interrumpe el proceso de renovación de proteínas, lo que lleva a la acumulación de proteínas dañadas y mal plegadas, lo que finalmente provoca la muerte de los parásitos .

Comparación Con Compuestos Similares

GNF6702 es único entre los inhibidores del proteasoma debido a su selectividad para los parásitos kinetoplástidos y su baja toxicidad para las células de mamíferos . Compuestos similares incluyen GNF5343 y NITD689, que también exhiben actividad antiprotozoaria, pero difieren en su potencia y selectividad . GNF5343, por ejemplo, es un azabenzoxazol que se optimizó para producir GNF6702, lo que resultó en una mejor selectividad y una menor toxicidad . NITD689 es otro análogo que muestra farmacocinética favorable y una penetración cerebral significativa, lo que lo hace efectivo en el tratamiento de infecciones del sistema nervioso central causadas por parásitos kinetoplástidos .

Actividad Biológica

N-(4-fluoro-3-(6-pyridin-2-yl-(1,2,4)triazolo(1,5-a)pyrimidin-2-yl)phenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, commonly referred to as GNF6702, is a synthetic compound with significant biological activity. Developed by researchers at the Genomics Institute of the Novartis Research Foundation, it has been primarily studied for its antiprotozoal properties and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has a molecular formula of C22H16FN7O2 and a molecular weight of 429.4 g/mol. Its IUPAC name reflects its complex structure involving multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H16FN7O2 |

| Molecular Weight | 429.4 g/mol |

| CAS Number | 1799329-72-8 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Purity | >98% |

GNF6702 acts as an allosteric proteasome inhibitor , which means it binds to a site on the proteasome distinct from the active site. This mechanism is crucial for disrupting the protein degradation pathway in parasites, particularly kinetoplastids such as Trypanosoma brucei and Leishmania donovani, which are responsible for diseases like sleeping sickness and leishmaniasis. The compound's selectivity for these parasites over mammalian cells suggests a favorable therapeutic index.

Antiparasitic Activity

Research indicates that GNF6702 exhibits broad-spectrum antiprotozoal activity. In vitro studies have demonstrated its effectiveness against various strains of Trypanosoma and Leishmania. For example, GNF6702 showed an IC50 value in the low nanomolar range against T. brucei, indicating potent antiparasitic effects .

Antimicrobial Properties

In addition to its antiparasitic effects, GNF6702 has been evaluated for antimicrobial activity. Studies have shown that compounds with similar structural motifs exhibit significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of the pyrimidine moiety is believed to enhance this activity due to its ability to interact with bacterial enzymes .

Case Studies

- Study on Protozoal Infections : A study conducted by Kato et al. highlighted the efficacy of GNF6702 against multiple life cycle stages of Plasmodium falciparum, showcasing its potential as an antimalarial agent .

- Antimicrobial Screening : Another investigation assessed the antibacterial properties of GNF6702 analogs against clinical isolates of resistant pathogens. The results indicated that certain derivatives maintained strong activity against resistant strains, suggesting a valuable role in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of GNF6702 can be attributed to its unique structural features:

- Pyrimidine Core : Essential for interaction with biological targets.

- Fluorinated Phenyl Ring : Enhances lipophilicity and binding affinity.

- Oxazole Group : Contributes to overall stability and solubility in biological systems.

Propiedades

Número CAS |

1799329-72-8 |

|---|---|

Fórmula molecular |

C22H16FN7O2 |

Peso molecular |

429.4 g/mol |

Nombre IUPAC |

N-[4-fluoro-3-(6-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide |

InChI |

InChI=1S/C22H16FN7O2/c1-12-19(32-13(2)26-12)21(31)27-15-6-7-17(23)16(9-15)20-28-22-25-10-14(11-30(22)29-20)18-5-3-4-8-24-18/h3-11H,1-2H3,(H,27,31) |

Clave InChI |

WXZFCGRYVWYYTG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |

SMILES canónico |

CC1=C(OC(=N1)C)C(=O)NC2=CC(=C(C=C2)F)C3=NN4C=C(C=NC4=N3)C5=CC=CC=N5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

GNF6702; GNF-6702; GNF 6702; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.